Minozac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minozac, also known as MW151 , is an orally available, brain-penetrant, anti-inflammatory compound . It was discovered by screening and optimizing compounds that inhibit proinflammatory cytokine production in activated glia cells in culture . It does not block anti-inflammatory cytokines . Its chemical name is 2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl) pyrimidine .
Synthesis Analysis
The synthesis of this compound involved the use of analog synthesis and CYP2D6 enzyme kinetic analyses . The same chemical scaffold used for this compound development was employed to design and produce a novel p38α MAPK inhibitor with potential for use in studies of brain pathology alteration in AD-relevant animal models .Molecular Structure Analysis
This compound has a 3-amino-4-methyl-6-phenylpyridazine scaffold . No single molecular property strongly correlated with substrate status for this scaffold, although molecular volume and charge appeared to be indirectly related .Chemical Reactions Analysis
This compound is involved in complex reactions related to the inhibition of proinflammatory cytokine production . It has been shown to suppress microglia and astrocyte activation, and upregulation of the inflammatory cytokines IL1β, TNFα, and S100b after oligomeric human Aβ42 infusion into mouse brain .Physical and Chemical Properties Analysis
This compound’s physical and chemical properties are complex and involve an interplay of properties such as charge, lipophilicity, and molecule size . The particular chemical scaffold affects which properties are most prominent .科学的研究の応用
Adjunctive Use in Schizophrenia : Minozac has been tested as an adjunct to clozapine in schizophrenia patients with persistent symptoms. It showed improvements in working memory, avolition, and anxiety/depressive symptoms in chronic patients (Kelly et al., 2015).
Neuroinflammation Targeting : this compound is part of a novel family of compounds developed for targeting neuroinflammation in CNS disorders, including Alzheimer's disease. It was found to be efficacious in an Alzheimer’s disease-relevant animal model (Eldik, 2008).
Effect on Clozapine Plasma Levels : this compound administration was observed to potentially increase clozapine plasma levels in schizophrenia patients, suggesting a pharmacokinetic interaction (Wehring et al., 2018).
Traumatic Brain Injury and Seizure Susceptibility : this compound treatment prevented increased seizure susceptibility in a mouse "two-hit" model of traumatic brain injury and electroconvulsive shock-induced seizures. This implicated glial activation in the mechanisms of epileptogenesis after traumatic brain injury (Chrzaszcz et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQAXNJZHDONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-75-1 |
Source
|
Record name | Minozac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MINOZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。